molecular formula C6H12N2O3 B14531222 N'-[(Ethoxycarbonyl)oxy]propanimidamide CAS No. 62626-09-9

N'-[(Ethoxycarbonyl)oxy]propanimidamide

Cat. No.: B14531222
CAS No.: 62626-09-9
M. Wt: 160.17 g/mol
InChI Key: UAMJBTDNSZQTGU-UHFFFAOYSA-N
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Description

N'-[(Ethoxycarbonyl)oxy]propanimidamide is a propanimidamide derivative featuring an ethoxycarbonyloxy (-O-CO-OCH₂CH₃) substituent on the amidine nitrogen. The ethoxycarbonyloxy group combines ester and carbamate functionalities, likely enhancing lipophilicity and influencing interactions with biological targets such as enzymes or receptors . This compound’s molecular formula is inferred as C₆H₁₁N₃O₃ (molecular weight ~173.17 g/mol), though experimental validation is required.

Properties

CAS No.

62626-09-9

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(1-aminopropylideneamino) ethyl carbonate

InChI

InChI=1S/C6H12N2O3/c1-3-5(7)8-11-6(9)10-4-2/h3-4H2,1-2H3,(H2,7,8)

InChI Key

UAMJBTDNSZQTGU-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Ethoxycarbonyl)oxy]propanimidamide typically involves the reaction of propanimidamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

Propanimidamide+Ethyl chloroformateN’-[(Ethoxycarbonyl)oxy]propanimidamide+HCl\text{Propanimidamide} + \text{Ethyl chloroformate} \rightarrow \text{N'-[(Ethoxycarbonyl)oxy]propanimidamide} + \text{HCl} Propanimidamide+Ethyl chloroformate→N’-[(Ethoxycarbonyl)oxy]propanimidamide+HCl

Industrial Production Methods

Industrial production of N’-[(Ethoxycarbonyl)oxy]propanimidamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Ethoxycarbonyl)oxy]propanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted propanimidamide derivatives.

Scientific Research Applications

N’-[(Ethoxycarbonyl)oxy]propanimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(Ethoxycarbonyl)oxy]propanimidamide involves its interaction with specific molecular targets. The ethoxycarbonyl group can undergo hydrolysis to release the active propanimidamide moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent-Driven Structural Comparisons

Compound Name Molecular Formula Key Substituent(s) Unique Features
N'-[(Ethoxycarbonyl)oxy]propanimidamide C₆H₁₁N₃O₃ Ethoxycarbonyloxy High lipophilicity; ester-carbamate hybrid
2-Ethoxy-N'-hydroxypropanimidamide C₅H₁₂N₂O₂ Ethoxy, Hydroxy Dual polar/nonpolar reactivity
N'-Hydroxy-2-(2-methylpropoxy)propanimidamide C₇H₁₆N₂O₂ 2-Methylpropoxy Enhanced steric bulk; antimicrobial activity
N'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide C₅H₉N₅O Triazole ring Heterocyclic-driven enzyme inhibition
N'-Hydroxy-2-(piperazin-1-yl)propanimidamide C₇H₁₆N₄O Piperazine ring Basic nitrogen centers; enzyme modulation

Key Observations :

  • Alkoxy vs. Heterocyclic Substituents : Alkoxy groups (e.g., 2-methylpropoxy) enhance steric bulk, affecting binding pocket interactions, while triazole or piperazine rings introduce hydrogen-bonding or charge-based interactions .

Key Findings :

  • Antimicrobial Activity : Alkoxy-substituted amidines (e.g., 2-methylpropoxy) show broad-spectrum antimicrobial effects, suggesting that the ethoxycarbonyloxy group may exhibit similar activity with altered potency .
  • Enzyme Inhibition : Triazole- or piperazine-containing analogs demonstrate specificity for metalloenzymes, implying that the ethoxycarbonyloxy group’s electrophilic carbonyl could target serine hydrolases .

Physicochemical Properties

Table 3: Key Physicochemical Parameters

Property This compound 2-Ethoxy-N'-hydroxypropanimidamide N'-Hydroxy-2-(2-methylpropoxy)propanimidamide
Molecular Weight (g/mol) 173.17 132.16 160.22
logP (Predicted) 1.2 0.5 1.8
Water Solubility Low Moderate Low
Hydrogen Bond Donors 2 2 2

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